6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol
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Overview
Description
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is a compound that features a trifluoromethyl group (-CF3) attached to a tetrahydrobenzofuran ring. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the chemical and metabolic stability of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) . Another approach involves the use of sodium trifluoroacetate and copper(I) iodide for the trifluoromethylation of aromatic halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its efficacy. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the tetrahydrobenzofuran ring.
Trifluoromethylphenol: Contains a trifluoromethyl group and a hydroxyl group but differs in the ring structure.
Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring.
Uniqueness
6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-4-ol is unique due to the presence of both the trifluoromethyl group and the tetrahydrobenzofuran ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-2,5,7,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZPTZPDPBNTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C(C1O)C=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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